molecular formula C19H18N2O6 B11422615 N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11422615
M. Wt: 370.4 g/mol
InChI Key: FXTCWVIENAEMAL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzodioxole ring, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Dimethoxyphenyl Group: The dimethoxyphenyl group is prepared by methylation of a phenol derivative.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole, dimethoxyphenyl, and oxazole moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a dihydro-oxazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy groups) can significantly alter the compound’s chemical properties and biological activity.
  • Unique Features: N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can lead to distinct interactions with biological targets and unique chemical reactivity.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H18N2O6/c1-23-15-5-3-4-12(18(15)24-2)13-9-17(27-21-13)19(22)20-11-6-7-14-16(8-11)26-10-25-14/h3-8,17H,9-10H2,1-2H3,(H,20,22)

InChI Key

FXTCWVIENAEMAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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